molecular formula C12H18N2O3 B056944 Flutimide CAS No. 162666-34-4

Flutimide

Cat. No. B056944
M. Wt: 238.28 g/mol
InChI Key: SIXHCCPAJIVTOY-UITAMQMPSA-N
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Description

Synthesis Analysis

Flutamide is synthesized through a series of chemical reactions, starting with the N-acylation of a trisubstituted aromatic compound, 3-trifluoromethyl-4-nitroaniline. The synthesis process is adaptable for generating structural analogues of flutamide, demonstrating the chemical's versatility for research and development purposes. The synthesis involves the use of benzotrifluoride, which is first nitrated and then reduced and acylated in the presence of iron powder and isobutyric acid to produce 3-trifluoroisobutyranilide, ultimately leading to the production of flutamide (Stabile & Dicks, 2003) (Ghaffarzadeh & Rahbar, 2014).

Molecular Structure Analysis

The molecular structure of Flutamide has been explored through various spectroscopic methods, including IR spectroscopy and NMR, providing insights into its functional group transformations and the effects of shielding and deshielding in its aromatic components. Computational models have also been employed to study Flutamide's electronic properties, including total dipole moment, HOMO/LUMO band gap energy, and the charge distribution across the molecule, highlighting its active sites and potential interactions (Stabile & Dicks, 2003).

Chemical Reactions and Properties

Flutamide undergoes various chemical reactions that highlight its reactivity and interaction with other substances. For example, its interaction with DNA has been studied, revealing that Flutamide can intercalate between DNA bases, a property relevant to its mechanism of action in cancer treatment. Electrochemical studies have also been conducted to understand Flutamide's reduction processes, which are crucial for its detection and quantification in pharmaceutical forms (Temerk & Ibrahim, 2015).

Physical Properties Analysis

Flutamide's physical properties, such as its solubility, melting point, and stability under various conditions, are essential for its formulation and storage. These properties are determined through analytical methods, including HPLC and UV spectroscopy, ensuring that Flutamide remains effective throughout its shelf life (Esmaeilzadeh, Valizadeh, & Zakeri-Milani, 2016).

Scientific Research Applications

  • Influenza Virus Inhibition : Flutimide selectively inhibits cap-dependent endonuclease activity of influenza virus A, a target for potential development of therapeutic agents for influenza infections (Singh & Tomassini, 2001).

  • Synthesis and Analogs : A total synthesis of flutimide from L-leucine and the creation of aromatic analogues with enhanced activity against influenza have been achieved (Singh, 1995).

  • Antiviral Properties : Flutimide, as a natural product, selectively inhibits the cap-dependent transcriptase of influenza A and B viruses without affecting other polymerase activities (Tomassini et al., 1996).

  • Novel Synthetic Approaches : Innovative synthetic methodologies for 2,6-diketopiperazines have been developed for the synthesis of novel flutimide analogs with anti-influenza properties (Baranov et al., 2014).

  • Structure and Isolation : The isolation and structural elucidation of flutimide has been reported, highlighting its unique N-hydroxyimide and exocyclic enamine functionalities (Hensens et al., 1995).

Safety And Hazards

Flutamide can cause serious liver problems . Call your doctor at once if you have upper stomach pain, itching, tiredness, loss of appetite, dark urine, clay-colored stools, or yellowing of your skin or eyes .

properties

IUPAC Name

(5Z)-1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXHCCPAJIVTOY-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=N/C(=C\C(C)C)/C(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flutimide

CAS RN

162666-34-4
Record name Flutimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162666344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
239
Citations
SB Singh, JE Tomassini - The Journal of organic chemistry, 2001 - ACS Publications
… Flutimide (1a) is a fully substituted 1-hydroxy-3H-pyrazine-2,6-dione and contains the … of flutimide (1a). The first goal was to confirm the proposed structure of natural flutimide by total …
Number of citations: 78 pubs.acs.org
SB Singh - Tetrahedron Letters, 1995 - Elsevier
… 5 The initial structural elucidation of flutimide 3 was accomplished by NMR and MS techniques. … of flutimide was undertaken. In this paper, an eight-step total synthesis of flutimide from L-…
Number of citations: 95 www.sciencedirect.com
OD Hensens, MA Goetz, JM Liesch, DL Zink… - Tetrahedron …, 1995 - Elsevier
… We report here on the isolation and structural studies of flutimide, corroboration of which was obtained by an unambiguous synthesis from L-leucine. 5 … The structure of flutimide …
Number of citations: 65 www.sciencedirect.com
MS Baranov, IT Fedyakina, MY Shchelkanov… - Tetrahedron, 2014 - Elsevier
… flutimide was presented in 1995 by the Singh research group. Later, in 2001 the same team described synthesis of flutimide … increased potencies compared to flutimide (down to 0.8 μM), …
Number of citations: 8 www.sciencedirect.com
G Zoidis, E Giannakopoulou, A Stevaert, E Frakolaki… - …, 2016 - pubs.rsc.org
… 1 Flutimide, DPBA, and diverse flutimide and N-hydroxyimide analogues with inhibitory activity against influenza … Class III are the flutimide analogues reported in the present study. …
Number of citations: 25 pubs.rsc.org
G Zoidis, E Giannakopoulou, A Stevaert… - Abstract …, 2013 - lirias.kuleuven.be
Influenza is a highly contagious infectious disease that affects millions of people every year. In the twentieth century, influenza caused more fatalities in Europe than any other infectious …
Number of citations: 2 lirias.kuleuven.be
JE Tomassini, ME Davies, JC Hastings… - Antimicrobial agents …, 1996 - Am Soc Microbiol
A novel anti-influenza virus compound, flutimide, was identified in extracts of a recently identified fungal species, Delitschia confertaspora (F. Pelaez, JD Polishook, M. Valldosera, and J.…
Number of citations: 182 journals.asm.org
ME Savard, MS Melzer, GJ Boland… - Journal of natural …, 2003 - ACS Publications
… One other 1-hydroxy-2,6-pyrazinedione, flutimide, has been reported. Flutimide has activity as an inhibitor of influenza virus endonuclease, and therefore, sclerominol was evaluated for …
Number of citations: 14 pubs.acs.org
NA Meanwell, M Krystal - Drug Discovery Today, 1996 - Elsevier
… flutimide (7), which was isolated from the fungal species Delitschia confertaspom12. Flutimide … In cell culture, flutimide inhibited influenza virus infectivity in MadinDarby canine kidney (…
Number of citations: 42 www.sciencedirect.com
LN Tumey, D Bom, B Huck, E Gleason, J Wang… - Bioorganic & medicinal …, 2005 - Elsevier
… This compound bears an interesting resemblance to Flutimide, a recently reported inhibitor of the influenza endonuclease. We hypothesized that these compounds inhibit the …
Number of citations: 103 www.sciencedirect.com

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